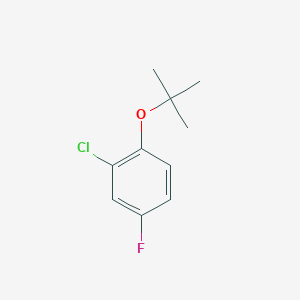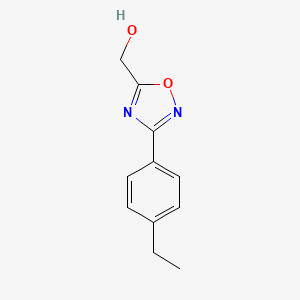
2-Chloro-4-fluoro-6-nitrobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-fluoro-6-nitrobenzonitrile is an organohalogen compound with the molecular formula C₇H₂ClFN₂O₂ It is a derivative of benzonitrile, characterized by the presence of chloro, fluoro, and nitro substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-6-nitrobenzonitrile typically involves the nitration of 2-Chloro-4-fluorobenzonitrile. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-4-fluoro-6-nitrobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon or platinum oxide in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-methoxy-4-fluoro-6-nitrobenzonitrile.
Reduction: 2-Chloro-4-fluoro-6-aminobenzonitrile.
Oxidation: Products vary based on the specific oxidizing agent and conditions.
Aplicaciones Científicas De Investigación
2-Chloro-4-fluoro-6-nitrobenzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-fluoro-6-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and fluoro substituents influence the compound’s reactivity and binding affinity. The compound’s effects are mediated through its interactions with enzymes, receptors, or other biomolecules, leading to various biochemical outcomes .
Comparación Con Compuestos Similares
- 2-Chloro-4-fluorobenzonitrile
- 2-Chloro-4-nitrobenzonitrile
- 2-Fluoro-4-nitrobenzonitrile
Comparison: 2-Chloro-4-fluoro-6-nitrobenzonitrile is unique due to the presence of both chloro and fluoro substituents along with a nitro group. This combination imparts distinct reactivity and properties compared to its analogs. For instance, 2-Chloro-4-fluorobenzonitrile lacks the nitro group, making it less reactive in certain redox reactions. Similarly, 2-Chloro-4-nitrobenzonitrile and 2-Fluoro-4-nitrobenzonitrile differ in their halogen substituents, affecting their chemical behavior and applications .
Propiedades
Número CAS |
1253789-63-7 |
|---|---|
Fórmula molecular |
C7H2ClFN2O2 |
Peso molecular |
200.55 g/mol |
Nombre IUPAC |
2-chloro-4-fluoro-6-nitrobenzonitrile |
InChI |
InChI=1S/C7H2ClFN2O2/c8-6-1-4(9)2-7(11(12)13)5(6)3-10/h1-2H |
Clave InChI |
OZIGXRTYKXXOSA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])C#N)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl (S,E)-4-[(S)-2-(Boc-amino)-N,3,3-trimethylbutanamido]-2,5-dimethyl-2-hexenoate](/img/structure/B13691449.png)




![8-(3,5-diiodo-4-methylphenyl)-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13691472.png)


![2-[2-(Hydroxymethyl)phenyl]-2-propanol](/img/structure/B13691495.png)
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,4-dihydro-2H-pyrrole](/img/structure/B13691504.png)

![Methyl 1-aminothieno[3,2-f]quinoline-2-carboxylate](/img/structure/B13691519.png)

![[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13691530.png)
